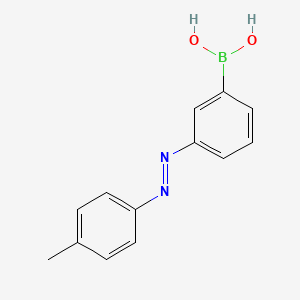
(3-(p-Tolyldiazenyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(p-Tolyldiazenyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₃H₁₃BN₂O₂. It is a boronic acid derivative featuring a phenyl ring substituted with a p-tolyldiazenyl group and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(p-Tolyldiazenyl)phenyl)boronic acid typically involves the diazotization of p-toluidine followed by a coupling reaction with phenylboronic acid. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of phenylboronic acid in the presence of a base such as sodium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-(p-Tolyldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The azo group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry: (3-(p-Tolyldiazenyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, including this compound, are used in the development of sensors for detecting biological molecules such as glucose. They are also explored for their potential in drug delivery systems and as enzyme inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (3-(p-Tolyldiazenyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(p-Tolyldiazenyl)phenyl)boronic acid: A structural isomer with the azo group in a different position.
(3-(p-Tolyldiazenyl)phenyl)boronic ester: An ester derivative with different reactivity
Uniqueness: (3-(p-Tolyldiazenyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its combination of an azo group and a boronic acid group makes it versatile for various synthetic applications .
Properties
CAS No. |
354154-49-7 |
|---|---|
Molecular Formula |
C13H13BN2O2 |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
[3-[(4-methylphenyl)diazenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O2/c1-10-5-7-12(8-6-10)15-16-13-4-2-3-11(9-13)14(17)18/h2-9,17-18H,1H3 |
InChI Key |
QDGIYKCZKIKJDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N=NC2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

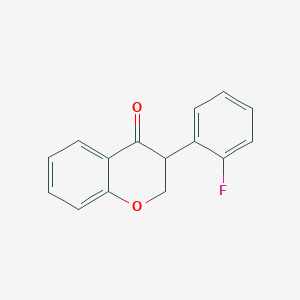

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
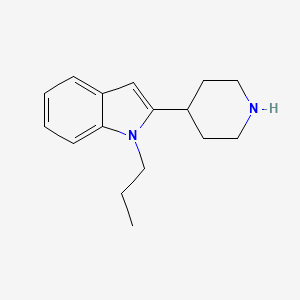

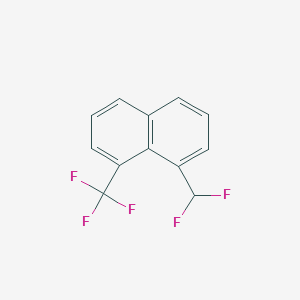
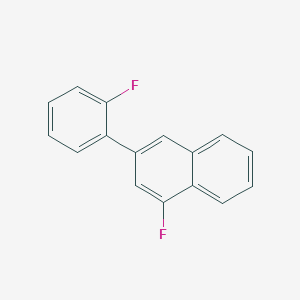
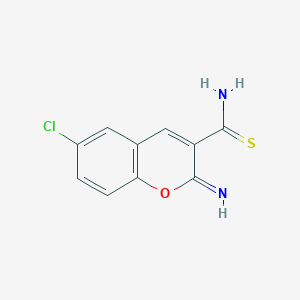

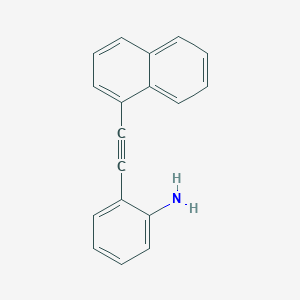
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
